

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate chemical properties

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Compound of Interest

Compound Name: *Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate*

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Technical Guide: (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid piperazine core, combined with the stereospecificity imparted by the methyl group at the second position and the presence of a versatile Boc protecting group, makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.^[1] This guide provides a comprehensive overview of its chemical properties, available spectral data, and its role in synthetic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is presented below. It is important to note that while some data are experimentally derived, others are predicted through computational modeling.

Table 1: General and Physicochemical Properties

Property	Value	Source
IUPAC Name	tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate	[2][3]
Synonyms	(R)-1-Boc-2-methyl-3-oxopiperazine, tert-butyl (R)-2-methyl-3-oxopiperazine-1-carboxylate	[2]
CAS Number	1629229-82-8	[4][5]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₃	[2][4]
Molecular Weight	214.26 g/mol	[2]
Physical Form	White solid	[3][4]
Purity	≥95%	[4]
Predicted Boiling Point	362.0 ± 35.0 °C at 760 mmHg	[3]
Predicted Density	1.086 ± 0.06 g/cm ³	
Storage	2-8°C, Protect from light	[3]

Table 2: Computed Properties

Property	Value	Source
XLogP3	0.6	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Exact Mass	214.13174244 g/mol	[2]
Topological Polar Surface Area	58.6 Å ²	[2]

Spectral Data

While specific spectra for the title compound are not widely published in peer-reviewed literature, data for closely related structures and from commercial suppliers indicate the expected spectral characteristics.

- ^1H NMR: Proton NMR spectra are expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl group (a doublet), and the protons of the piperazine ring.
- ^{13}C NMR: Carbon NMR spectra will display a signal for the carbonyl group of the amide, the carbonyl of the Boc-protecting group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperazine ring.
- IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the amide and the urethane functionalities.

Experimental Protocols

Detailed experimental protocols for the synthesis of (R)-**tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate** are not readily available in the public domain. However, based on the synthesis of analogous piperazine derivatives, a general synthetic approach can be proposed.^[6]

General Synthetic Approach:

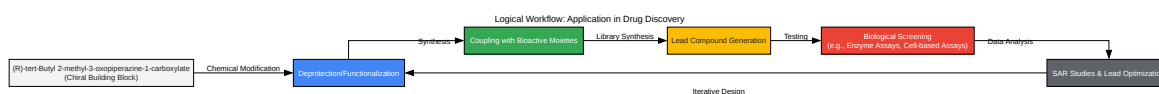
The synthesis of piperazine derivatives often involves a multi-step sequence that may include:

- Starting Material Selection: A suitable chiral precursor, such as an amino acid derivative, is chosen to introduce the desired stereochemistry.
- Ring Formation: Cyclization reactions are employed to construct the piperazine ring.
- Functional Group Manipulation: Introduction and modification of functional groups, such as the installation of the Boc protecting group using di-tert-butyl dicarbonate.^[6]
- Purification: Purification of the final product is typically achieved through chromatographic techniques such as flash column chromatography.

Applications in Drug Discovery and Organic Synthesis

(R)-**tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate** is primarily utilized as a chiral building block in the synthesis of more complex molecules with potential biological activity.^[1] The presence of the Boc-protecting group allows for selective reactions at other positions of the molecule, while the chiral center provides a scaffold for creating stereospecific drugs.

While specific signaling pathways involving this compound are not documented, its derivatives are explored in various therapeutic areas. The general workflow for its use in drug discovery is outlined in the diagram below.



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Caption: Role as a Chiral Intermediate in Drug Discovery.

This workflow highlights the iterative process of modifying the initial building block, coupling it with other fragments to generate a library of compounds, and then screening these compounds for biological activity to identify and optimize lead candidates.

Safety Information

Safety data sheets from commercial suppliers indicate that (R)-**tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate** may cause skin and eye irritation. Standard laboratory safety

precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable chiral intermediate for the synthesis of complex heterocyclic molecules. While detailed experimental and biological data for the compound itself are limited in publicly available literature, its structural features make it a significant tool for medicinal chemists in the design and synthesis of new therapeutic agents. Further research into its applications is likely to yield novel compounds with interesting pharmacological profiles.

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